molecular formula C15H9F3N2O B287229 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 724434-37-1

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B287229
CAS RN: 724434-37-1
M. Wt: 290.24 g/mol
InChI Key: SQDUJUPAOYJRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, also known as TFOB, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TFOB is a member of the oxadiazole family, which is a class of organic compounds that contain a five-membered ring consisting of two nitrogen atoms and one oxygen atom. TFOB is a potent and selective inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and apoptosis. Inhibition of CK2 by 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been shown to have selective inhibitory effects on CK2, without affecting other kinases. 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole in lab experiments include its high potency and selectivity for CK2, which allows for specific inhibition of CK2 activity. 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is also cell-permeable, which enables its use in cell-based assays. However, 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. One direction is to develop 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-based therapies for cancer and other diseases. Another direction is to study the role of CK2 in various cellular processes using 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole as a tool compound. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is an area of active research. Finally, the optimization of 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole synthesis and purification methods is an important area of future research.
In conclusion, 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a potent and selective inhibitor of CK2 that has gained significant attention in scientific research. Its unique properties make it a valuable tool compound for studying the role of CK2 in various cellular processes. 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has potential therapeutic applications for cancer and other diseases, and its development as a drug candidate is an area of active research.

Synthesis Methods

The synthesis of 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves the reaction of 4-trifluoromethylphenylhydrazine with phenylacetic acid in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then treated with sodium methoxide to obtain 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. The yield of 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole synthesis can be improved by optimizing the reaction conditions such as temperature, time, and reagent concentration.

Scientific Research Applications

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has also been found to have anti-inflammatory and neuroprotective effects. In addition, 2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been used as a tool compound to study the role of CK2 in various cellular processes such as cell proliferation, apoptosis, and DNA damage repair.

properties

CAS RN

724434-37-1

Product Name

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

2-phenyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-8-6-11(7-9-12)14-20-19-13(21-14)10-4-2-1-3-5-10/h1-9H

InChI Key

SQDUJUPAOYJRKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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